molecular formula C10H9NO4 B595563 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid CAS No. 103260-74-8

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid

Cat. No.: B595563
CAS No.: 103260-74-8
M. Wt: 207.185
InChI Key: IPKIDCQRPLWBFO-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-nitrophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrophenylacetic acid
  • 2-Nitrobenzaldehyde
  • 2-Nitrobenzoic acid

Comparison

2-Methyl-3-(2-nitrophenyl)-2-propenoic acid is unique due to its propenoic acid moiety, which imparts distinct chemical reactivity compared to other similar compounds

Properties

IUPAC Name

2-methyl-3-(2-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKIDCQRPLWBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into 200 ml of methanol, 11.8 g (50.2 mmol) of ethyl 2-methyl-3-(2-nitrophenyl)-2-propenate were dissolved; and, with 200 ml of a 2-N aqueous sodium hydroxide solution being added thereto, the mixture was stirred at 40° C. for one night. After the completion of the reaction was verified by TLC, the reaction liquid was concentrated under a reduced pressure. After the pH was adjusted to 1 with 1-N hydrochloric acid being added thereto, the resulting residue was dissolved in ethyl acetate. After being washed three times with water, the solution was dried for one night with sodium sulfate anhydride being added thereto. After sodium sulfate was filtered out from the dried solution, the filtrate was concentrated under a reduced pressure, whereby 10.2 g of the aimed compound were obtained as a crystal (yield: 98.0%).
Quantity
200 mL
Type
reactant
Reaction Step One
Name
ethyl 2-methyl-3-(2-nitrophenyl)-2-propenate
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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